1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol
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Overview
Description
1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol is a heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial, antimalarial, antibacterial, and antifungal properties . This compound’s unique structure makes it a valuable subject for scientific research and industrial applications.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which these compounds belong to, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that these compounds may interact with their targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that these compounds likely interact with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives , these compounds likely induce a variety of molecular and cellular changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol typically involves the reaction of 4-chlorophenyl hydrazine with 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under microwave irradiation. This reaction is carried out over a solid support such as SiO₂ at 70°C under solvent-free conditions, yielding the desired pyrazolone in high yields (78-97%) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its antibacterial and antifungal properties, showing promise as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol: Another pyrazole derivative with similar pharmacological activities.
N-phenylpiperazine derivatives: Known for their antifungal properties.
Bis(pyrazolyl)methanes: Exhibits a wide range of biological activities, including antimalarial and antibacterial properties.
Uniqueness
1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol stands out due to its dual pyrazole rings, which enhance its pharmacological activities and make it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-8-7-12(17-16-8)13-9(2)18-19(14(13)20)11-5-3-10(15)4-6-11/h3-7,18H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWHMWTZYKPLKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901187252 |
Source
|
Record name | 1′-(4-Chlorophenyl)-3′,5-dimethyl[3,4′-bi-1H-pyrazol]-5′-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901187252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321998-07-6 |
Source
|
Record name | 1′-(4-Chlorophenyl)-3′,5-dimethyl[3,4′-bi-1H-pyrazol]-5′-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901187252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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